2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Pharmacokinetics and Bioavailability
Stearns et al. (2002) studied the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives. They explored the systemic clearance and hepatic extraction of these compounds in rats, dogs, and monkeys. Their research provides insights into the absorption, metabolism, and excretion patterns of these compounds in different species, which is crucial for understanding their potential as therapeutic agents Stearns et al., 2002.
Biochemical Inhibition
Röver et al. (1997) synthesized and characterized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. Their findings on the structure-activity relationship and biochemical properties of these compounds contribute to our understanding of their inhibitory potential and possible therapeutic applications Röver et al., 1997.
Anti-P. falciparum Activity
Silva et al. (2016) focused on the synthesis of pyrazolopyridine-sulfonamide derivatives and their activity against Plasmodium falciparum. The study provides insights into the potential of these compounds as antimalarial agents, particularly against chloroquine-resistant strains Silva et al., 2016.
Cytotoxicity and Enzyme Inhibition
Gul et al. (2016) examined the cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors of a series of benzenesulfonamides. Their research contributes to the understanding of the anticancer potential of these compounds and their mechanism of action Gul et al., 2016.
Photodynamic Therapy Application
Pişkin et al. (2020) explored the photophysical and photochemical properties of zinc phthalocyanine substituted with benzenesulfonamide derivatives. The study highlights the potential of these compounds in photodynamic therapy for cancer treatment Pişkin et al., 2020.
Antimicrobial Activities
Jamode et al. (2009) synthesized benzenesulfonamide derivatives and evaluated their antimicrobial activities. The study provides information on the effectiveness of these compounds against various bacterial and fungal strains, indicating their potential as antimicrobial agents Jamode et al., 2009.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The structure-activity relationships (SAR) study showed that the sulfonamide functionality of 2,4,5-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide was important for its inhibitory activity . This compound has been found to interact with phosphoinositide 3-kinase (PI3K), showing potent inhibitory activity .
Cellular Effects
This compound has been shown to influence cell function by inhibiting the PI3K pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PI3K enzyme, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-11-15(3)19(12-14(13)2)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNVYKSEREIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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